H-Orn(Boc)-OH

Description

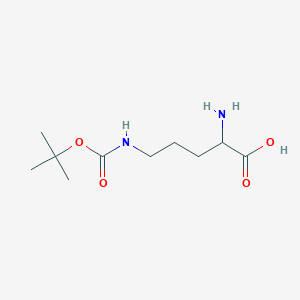

H-Orn(Boc)-OH (CAS 13650-49-2) is a mono-protected derivative of the non-proteinogenic amino acid L-ornithine, featuring a tert-butyloxycarbonyl (Boc) group on its δ-amino side chain. This compound is widely used in peptide synthesis as a building block, enabling selective protection of amino groups during solid-phase or solution-phase strategies . Its structural formula, C₁₀H₂₀N₂O₄, includes a free α-amino group and a Boc-protected δ-amino group, making it ideal for sequential deprotection and coupling reactions.

Key applications include:

- Peptide synthesis: Used in the preparation of siderophore-antibiotic conjugates (e.g., for ⁸⁹Zr-labeled antibodies) .

- Drug delivery: Facilitates the synthesis of cationic nanocarriers for encapsulating therapeutic agents .

- Cost efficiency: Priced ~5-fold lower than alternative ornithine derivatives, making it economically favorable for large-scale production .

Properties

IUPAC Name |

2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZZMUULAVZVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13650-49-2 | |

| Record name | NSC164054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a biphasic solvent system, such as tetrahydrofuran (THF)-water or dioxane-water, at temperatures between 0°C and 30°C. Maintaining a pH of 11.5–12.0 using aqueous sodium hydroxide ensures deprotonation of the δ-amino group, enhancing its nucleophilicity. A molar ratio of 1:1.05 (ornithine:Boc<sub>2</sub>O) is employed to minimize side reactions, such as overprotection of the α-amino group.

-

Dissolve L-ornithine monohydrochloride (20.0 g, 109.5 mmol) in water (60 mL) and adjust to pH 11.5 with NaOH.

-

Add Boc<sub>2</sub>O (6.0 g, 27.5 mmol) dissolved in THF (10 mL) dropwise at 0°C.

-

Stir overnight, then acidify to pH 2.0 with HCl to precipitate the product.

-

Purify via ion exchange chromatography or recrystallization from methyl ethyl ketone.

Yield: 64–83%. Impurities include residual ornithine (≤7%) and Nα-Boc-ornithine (≤4%), necessitating rigorous purification.

Solvent and Base Effects

The choice of solvent significantly impacts regioselectivity:

-

THF-water mixtures favor δ-Boc protection due to improved solubility of Boc<sub>2</sub>O and controlled hydrolysis.

-

Dioxane-water systems offer similar selectivity but require longer reaction times.

-

Dimethylformamide (DMF) is avoided due to competing side reactions with the α-amino group.

Strong bases like NaOH are preferred over weaker alternatives (e.g., NaHCO<sub>3</sub>) to ensure complete deprotonation of the δ-amino group.

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Orn(Boc)-OH

Fmoc-Orn(Boc)-OH serves as a pre-protected building block in SPPS, allowing sequential assembly of peptides without Boc-deprotection steps. The Fmoc group is removed under mild basic conditions (e.g., piperidine), leaving the δ-Boc group intact.

Synthesis of Fmoc-Orn(Boc)-OH

The preparation involves two sequential protection steps:

-

δ-Boc Protection : As described in Section 1.

-

α-Fmoc Protection : React this compound with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of N,N-diisopropylethylamine (DIPEA).

-

Purity: ≥96.0% (HPLC)

-

Application: Direct use in automated SPPS without further purification.

Orthogonal Protection Strategies

Advanced synthesis routes employ orthogonal protecting groups to enable selective modifications. A notable example is the preparation of Bz(NO<sub>2</sub>)-Orn(Boc)-OCH<sub>2</sub>CN, where the δ-amino group is Boc-protected, and the α-amino group is benzoylated with a nitro group for additional stability.

Stepwise Protection Protocol

-

Protect δ-NH<sub>2</sub> with Boc<sub>2</sub>O.

-

Introduce Bz(NO<sub>2</sub>) to the α-NH<sub>2</sub> using benzoyl chloride derivatives.

-

Activate the carboxyl group as a cyanomethyl ester for peptide coupling.

This method achieves >90% regioselectivity and is critical for synthesizing substrates for ribosomal studies.

Industrial-Scale Purification Techniques

Large-scale production of this compound requires efficient purification to meet pharmaceutical-grade standards.

Crystallization vs. Chromatography

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Crystallization | Methyl ethyl ketone, 0°C | 94.5% | 60% |

| Ion Exchange | Dowex 50WX8 resin, NH<sub>4</sub>OH elution | >99% | 75% |

Crystallization is cost-effective but less efficient for removing Nα-Boc byproducts. Ion exchange chromatography resolves this but increases production costs.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing protection of the α-amino group remains a challenge. Strategies to suppress this include:

Chemical Reactions Analysis

Deprotection Reactions

The Boc group in H-Orn(Boc)-OH is acid-labile, enabling its removal under controlled acidic conditions to generate free ornithine. Common deprotection methods include:

Mechanistic Insight : The Boc group undergoes protonation at the tert-butyl carbonyl oxygen, followed by cleavage of the carbamate bond to release CO₂ and tert-butanol .

Coupling Reactions

This compound participates in peptide bond formation via carbodiimide-mediated activation:

Common Coupling Reagents and Yields

| Reagent System | Solvent | Base | Coupling Efficiency | Byproducts |

|---|---|---|---|---|

| DCC/HOBt | DMF or DCM | NMM | 85–95% | DCU (precipitates) |

| EDC/HOAt | DMF | DIPEA | 90–98% | Soluble urea |

| DIC/Oxyma Pure | THF | None | >95% | Minimal |

Case Study : In solid-phase synthesis, coupling this compound to H-β-Ala-OBzl using DIC/DMAP yielded 60% dipeptide product, with 8% bis-adduct formation due to side-chain reactivity .

Racemization

- Risk : Elevated during prolonged coupling at >25°C.

- Mitigation : Use of HOAt or Oxyma additives reduces racemization to <2% .

Side-Chain Reactivity

- The δ-amino group in ornithine can undergo unintended acylation if not protected. For example, unprotected δ-NH₂ groups led to a 12% side product during Boc-Orn(Boc)-OH synthesis .

- Solution : Double protection (e.g., Boc-Orn(Boc)-OH) prevents side reactions during iterative couplings .

Oxidation and Acetylation

- Treatment with benzoyl peroxide followed by acetic anhydride converted this compound to Fmoc-L-Orn(Ac,OBz)-OBn in 68% yield, demonstrating compatibility with electrophilic reagents .

Methylation

- Reaction with methyl iodide in acetone introduced a methyl ester at the carboxyl group, enabling resin anchoring in SPPS .

Comparative Reactivity with Analogues

| Compound | Deprotection Sensitivity | Coupling Efficiency | Key Differentiator |

|---|---|---|---|

| H-Lys(Boc)-OH | Similar to this compound | 80–90% | Longer side chain |

| Boc-Arg(Tos)-OH | Requires HF cleavage | 75–85% | Tos group stable to TFA |

| Fmoc-Orn(Boc)-OH | Base-sensitive (piperidine) | 90–95% | Dual orthogonal protection |

Notable Difference : this compound’s shorter side chain reduces steric hindrance, improving coupling efficiency compared to lysine derivatives .

Unusual Reactivity in Medicinal Chemistry

Scientific Research Applications

Scientific Research Applications

H-Orn(Boc)-OH has a variety of applications across different scientific disciplines:

Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). It allows for the incorporation of ornithine into peptide chains, which is essential for creating peptides with specific biological functions.

Biological Studies

This compound plays a significant role in studying enzyme-substrate interactions and protein folding. Its structural properties enable researchers to investigate how peptides behave in biological systems.

Pharmaceutical Development

This compound is utilized in developing peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable for synthesizing biologically active compounds.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials, particularly those that require specific amino acid sequences.

Case Studies and Research Findings

-

Peptide Stability Studies :

A study investigated the stability of peptides synthesized using this compound under various conditions, revealing that peptides containing ornithine exhibited enhanced stability compared to those without it . -

Therapeutic Applications :

Research highlighted the potential of ornithine-containing peptides in treating metabolic disorders due to their role in urea cycle regulation . -

Metal Ion Interaction :

Studies have shown that peptides synthesized from this compound can interact with metal ions, leading to potential applications in metalloantibiotics .

Mechanism of Action

The mechanism of action of H-Orn(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of ornithine, preventing unwanted side reactions during chemical transformations. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between H-Orn(Boc)-OH and structurally related compounds:

| Compound | Protecting Group(s) | Molecular Weight (g/mol) | Solubility | Cleavage Conditions | Key Applications | Cost Efficiency |

|---|---|---|---|---|---|---|

| This compound | Boc (δ-amino) | 232.28 | Soluble in DMSO | Acid (e.g., TFA) | Peptide synthesis, drug delivery | High (~5x lower cost) |

| H-Orn(Z)-OH | Z (benzyloxycarbonyl) | 266.30 | Moderate in DMSO | Hydrogenolysis | Peptide synthesis | Moderate |

| H-Lys(Boc)-OH | Boc (ε-amino) | 262.31 | DMSO-compatible | Acid (e.g., TFA) | Lysine-rich peptide synthesis | Lower |

| H-Orn(Tfa)-OH | Tfa (trifluoroacetyl) | 228.00 | Hydrophobic | Base (e.g., piperidine) | Specialized syntheses | Not specified |

| Boc-Orn(Z)-OH | Boc (δ), Z (α) | 377.40 | Limited | Sequential acid/hydrogen | Orthogonal protection strategies | High |

Key Observations:

Protection Strategy: this compound allows selective δ-amino protection, simplifying sequential coupling in peptide synthesis . In contrast, Boc-Orn(Z)-OH requires orthogonal deprotection steps (acid for Boc, hydrogenolysis for Z), increasing synthetic complexity . H-Orn(Tfa)-OH’s trifluoroacetyl group is base-labile, making it unsuitable for prolonged basic conditions .

Cost and Availability: this compound is a commodity chemical with bulk availability from suppliers like Wuxi ATP and Santa Cruz Biotechnology, priced at ~$90/25g for research-grade material . Comparatively, H-Orn(Z)-OH costs ~$30/10g, reflecting higher production costs due to Z-group hydrogenolysis requirements .

Solubility and Handling :

- This compound’s DMSO solubility (10 mM stock solutions) simplifies handling in automated peptide synthesis . In contrast, Boc-Orn(Z)-OH ’s hydrophobicity necessitates solvent optimization .

Antibiotic Conjugates

This compound was used to synthesize siderophore-antibiotic conjugates, where its Boc group enabled efficient coupling with ⁸⁹Zr(oxalate)₄ for immunoPET imaging. This application outperformed Z-protected analogs due to milder deprotection conditions (TFA vs. hydrogenolysis) .

Beta-Sheet Inducers

In peptide folding studies, Orn(i-PrCO-Hao)-OH (a derivative with a β-sheet-inducing Hao group) required Fmoc protection for solid-phase synthesis, whereas this compound’s free α-amino group allowed direct incorporation into turn structures .

Drug Delivery Nanostructures

Cationic nanocarriers synthesized using this compound demonstrated superior cell membrane interaction compared to lysine analogs (e.g., H-Lys(Boc)-OH), attributed to ornithine’s shorter side chain enhancing charge density .

Biological Activity

Introduction

H-Orn(Boc)-OH, or Fmoc-Orn(Boc)-OH, is a protected form of the amino acid ornithine, which plays a significant role in various biological processes, including protein synthesis and metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H20N2O4

- CAS Number : 109425-55-0

- Molecular Weight : 232.28 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of ornithine, which enhances its stability during synthesis and facilitates its use in peptide coupling reactions.

Pharmacological Properties

This compound exhibits several pharmacological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Recent studies have indicated that derivatives of ornithine exhibit antimicrobial properties. For instance, pseudopeptides containing ornithine residues have shown potential against various pathogens due to their ability to disrupt microbial membranes .

- Role in Peptide Synthesis : this compound is commonly used in solid-phase peptide synthesis (SPPS) to create peptides with specific bioactivities. Its incorporation into peptides can enhance their stability and activity, particularly in therapeutic contexts .

- Metal Ion Coordination : Research has demonstrated that ornithine derivatives can coordinate with metal ions such as Cu(II) and Ni(II), which is essential for the activity of certain metalloantibiotics. This property may contribute to their cytotoxic effects against cancer cells .

Case Studies

- Study on Antimicrobial Peptides : A study investigated the coordination behavior of ornithine-based pseudopeptides with metal ions and their subsequent antimicrobial activity. The results indicated that these compounds could serve as effective chelators and exhibit enhanced biological activity when complexed with metal ions .

- Peptide Design for Cancer Therapy : A series of peptides including this compound were designed to target specific cancer cell receptors. These peptides demonstrated selective binding affinity and cytotoxicity towards tumor cells, highlighting the therapeutic potential of ornithine derivatives in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to the SAR of ornithine-based compounds:

| Compound | Activity Type | Binding Affinity (K_i) | IC50 (nM) | Notes |

|---|---|---|---|---|

| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | Opioid Agonist | 0.65 nM | 13 | High binding affinity at μ receptors |

| This compound | Antimicrobial | Not specified | Not specified | Potential as a metalloantibiotic |

| Pseudopeptide Complexes | Cytotoxicity | Varies | Varies | Effective against cancer cell lines |

Q & A

Q. What are the optimal conditions for Boc-protected ornithine [H-Orn(Boc)-OH] in peptide synthesis?

this compound is a key intermediate in peptide synthesis, particularly for introducing ornithine residues with orthogonal protection. To ensure efficient coupling:

- Use carbodiimide-based coupling agents (e.g., DCC or EDC) with additives like HOBt to minimize racemization.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to confirm completion.

- Maintain a pH of 8–9 in aqueous conditions to stabilize the Boc group during deprotection (trifluoroacetic acid, TFA, is commonly used for Boc removal) .

- Example protocol: In siderophore-antibiotic conjugate synthesis, this compound was sequentially deprotected, coupled, and oxidized to form stable intermediates .

Q. How does the solubility and stability of this compound impact experimental design?

Solubility and storage conditions are critical for reproducibility:

- Solubility : this compound is soluble in DMSO (10 mM stock recommended) but may require heating to 37°C and sonication for full dissolution .

- Stability : Stock solutions stored at -20°C degrade within 1 month; for long-term storage, use -80°C (stable for 6 months). Avoid freeze-thaw cycles by aliquoting .

- Table 1 : Solubility and Stability Guidelines

| Solvent | Solubility (mg/mL) | Storage Temperature | Stability Duration |

|---|---|---|---|

| DMSO | 10 | -20°C/-80°C | 1 month/6 months |

| Water | Limited | N/A | N/A |

Advanced Research Questions

Q. How can this compound be utilized in designing siderophore-based probes for radiometal chelation?

this compound serves as a building block for multifunctional chelators. For example:

- 89Zr-labeling applications : In immunoPET probes, this compound derivatives were conjugated to antibodies (e.g., trastuzumab) via desferrichrome analogs. Post-labeling, radiochemical purity was confirmed using radio-TLC and autoradiography .

- Key steps :

Deprotect Boc groups under acidic conditions.

Form stable thiosemicarbazone or hydroxamate bonds for metal coordination.

Validate chelation efficiency via mass spectrometry and stability assays in serum .

Q. What strategies resolve discrepancies in Boc-deprotection efficiency during ornithine-based synthesis?

Incomplete deprotection or side reactions (e.g., tert-butylation) can arise due to:

- Suboptimal TFA exposure : Ensure a 95:5 TFA:H2O (v/v) mixture with 1–2 hours of stirring at 25°C.

- Side-reaction mitigation : Add scavengers like triisopropylsilane (TIS) to prevent carbocation side products.

- Analytical validation : Use LC-MS or H NMR to confirm complete deprotection. For example, the absence of Boc-related peaks (~1.4 ppm in H NMR) indicates success .

Q. How do steric effects influence coupling reactions involving this compound in solid-phase synthesis?

Steric hindrance from the Boc group can slow coupling kinetics. To optimize:

- Activation time : Extend activation of carboxyl groups to 10–15 minutes before adding resin-bound amines.

- Temperature : Conduct reactions at 25°C; elevated temperatures (e.g., 40°C) may accelerate but risk racemization.

- Resin swelling : Use DMF or DCM as solvents to ensure proper resin solvation.

- Validation : Compare coupling yields via Kaiser test or quantitative ninhydrin assay .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Purity assessment : HPLC with UV detection (λ = 214 nm) using a C18 column and gradient elution (0.1% TFA in H2O/ACN).

- Structural confirmation : H/C NMR (key peaks: Boc tert-butyl at 1.4 ppm, ornithine backbone at 3.1–4.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H] for this compound: m/z 233.15) .

Q. How can researchers address low yields in this compound-mediated conjugation reactions?

- Stoichiometry : Use a 2–3 molar excess of this compound relative to the target amine.

- Coupling agents : Switch to PyBOP or HATU for sterically hindered amines.

- Side-chain protection : Temporarily protect reactive side chains (e.g., lysine ε-amino groups) to avoid cross-reactivity .

Data Contradiction Analysis

Q. How should conflicting reports on this compound solubility in aqueous buffers be reconciled?

Discrepancies often arise from:

- Buffer composition : Phosphate buffers (pH 7.4) may precipitate this compound due to ionic strength effects. Use low-salt buffers or co-solvents (e.g., 10% DMSO).

- Temperature : Solubility increases at 37°C; pre-warm buffers before dissolution.

- Validation : Cross-check with multiple sources (e.g., NMR in D2O vs. HPLC in aqueous mobile phases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.